Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate
CAS No.: 1289082-52-5
Cat. No.: VC2884623
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1289082-52-5 |
|---|---|
| Molecular Formula | C9H9N3O2 |
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate |
| Standard InChI | InChI=1S/C9H9N3O2/c1-6-5-12-4-3-10-7(8(12)11-6)9(13)14-2/h3-5H,1-2H3 |
| Standard InChI Key | RVNMQOMPBZHILR-UHFFFAOYSA-N |
| SMILES | CC1=CN2C=CN=C(C2=N1)C(=O)OC |
| Canonical SMILES | CC1=CN2C=CN=C(C2=N1)C(=O)OC |
Introduction
Chemical Structure and Identification
Molecular Identity and Basic Properties
Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate is a heterocyclic organic compound with distinct structural features. Its molecular formula is C9H9N3O2, corresponding to a molecular weight of 191.19 g/mol . The compound is officially registered with CAS number 1289082-52-5. This chemical entity belongs to the broader imidazo[1,2-a]pyrazine family, which is characterized by a fused ring system consisting of an imidazole ring and a pyrazine ring.
The IUPAC name for this compound is methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate, which precisely describes its structural composition . The name indicates the presence of a methyl group at position 2 of the imidazo[1,2-a]pyrazine skeleton and a methyl carboxylate group at position 8. This nomenclature provides chemists with a standardized way to identify and refer to this specific molecular entity in scientific literature and databases.
Structural Representation and Notation
The molecular structure of methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate can be represented through various chemical notation systems. The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is CC1=CN2C=CN=C(C2=N1)C(=O)OC, which encodes its structural information in a linear format . For more comprehensive structural representation, the International Chemical Identifier (InChI) is InChI=1S/C9H9N3O2/c1-6-5-12-4-3-10-7(8(12)11-6)9(13)14-2/h3-5H,1-2H3, with the corresponding InChIKey being RVNMQOMPBZHILR-UHFFFAOYSA-N . These notation systems allow for unambiguous identification of the compound in chemical databases and facilitate computational analysis of its properties.
The two-dimensional structure reveals the spatial arrangement of atoms within the molecule, highlighting the fused heterocyclic ring system that forms the core scaffold. This structural configuration contributes significantly to the compound's chemical behavior, reactivity patterns, and potential biological interactions.
Physical and Chemical Properties
Spectroscopic and Analytical Data
The spectroscopic profile of methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate provides valuable insights into its molecular structure and electronic properties. Mass spectrometry data indicates several potential adduct formations with corresponding mass-to-charge ratios (m/z). The protonated form [M+H]+ has an m/z value of 192.07675, while the sodium adduct [M+Na]+ shows an m/z of 214.05869 . These values align with the theoretical mass based on the molecular formula C9H9N3O2.
The predicted collision cross section (CCS) values for various adducts of the compound provide additional analytical parameters. For instance, the [M+H]+ adduct has a predicted CCS of 138.5 Å2, whereas the [M+Na]+ adduct exhibits a larger CCS value of 152.2 Å2 . The ammonium adduct [M+NH4]+ shows an intermediate CCS value of 145.7 Å2. These CCS values reflect the three-dimensional structure and conformation of the molecule when ionized, which is crucial information for analytical techniques such as ion mobility spectrometry.
Collision Cross Section Data
The collision cross section represents the effective area presented by a molecule during interactions with other particles and serves as an important parameter in analytical chemistry. The table below summarizes the predicted CCS values for various adducts of methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 192.07675 | 138.5 |
| [M+Na]+ | 214.05869 | 152.2 |
| [M+NH4]+ | 209.10329 | 145.7 |
| [M+K]+ | 230.03263 | 148.6 |
| [M-H]- | 190.06219 | 138.4 |
| [M+Na-2H]- | 212.04414 | 144.5 |
| [M]+ | 191.06892 | 140.3 |
| [M]- | 191.07002 | 140.3 |
Synthetic Methods and Preparation
Synthetic Routes
The synthesis of methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate typically involves the esterification of its carboxylic acid counterpart, 2-methylimidazo[1,2-a]pyrazine-8-carboxylic acid. This esterification reaction is a fundamental transformation in organic chemistry, where a carboxylic acid reacts with methanol to form a methyl ester. The reaction generally requires an acid catalyst to facilitate the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid.
The precursor compound, 2-methylimidazo[1,2-a]pyrazine-8-carboxylic acid, can be synthesized through cyclization reactions involving appropriate starting materials. One potential synthetic pathway involves the reaction of 2-aminopyrazine derivatives with methylglyoxal or related α-haloketones to form the imidazo[1,2-a]pyrazine scaffold. Subsequent functionalization at the 8-position through directed metalation or other regioselective methods can introduce the carboxylic acid group, which is then converted to the methyl ester.
Laboratory Preparation Considerations
The laboratory preparation of methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate requires careful control of reaction conditions to ensure high yield and purity. The esterification step typically involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrogen chloride. Alternatively, the carboxylic acid can be activated using reagents like thionyl chloride to form an acid chloride intermediate, which readily reacts with methanol to form the ester.
Purification procedures for this compound may include recrystallization from appropriate solvent systems, column chromatography, or preparative high-performance liquid chromatography (HPLC). The purity of the final product can be assessed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm the structural integrity and absence of significant impurities.
Applications in Medicinal Chemistry
Structure-Activity Relationships
The imidazo[1,2-a]pyrazine scaffold present in methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate has been explored in structure-activity relationship (SAR) studies for various biological targets. The nitrogen atoms in the fused ring system can serve as hydrogen bond acceptors, while the aromatic rings provide opportunities for π-π stacking interactions with aromatic amino acid residues in protein binding sites. The methyl carboxylate group at position 8 introduces additional hydrogen bond acceptor capabilities and could potentially be modified to optimize binding affinity and selectivity for specific targets.
Structural analogs of imidazo[1,2-a]pyrazine compounds have shown promise as inhibitors of various biological targets. Notably, some derivatives have been identified as potential inhibitors of the Helicobacter pylori VirB11 ATPase, suggesting possible applications in antimicrobial research. This finding highlights the versatility of this chemical scaffold in targeting specific molecular mechanisms relevant to disease processes.
Research and Development Applications
Role in Chemical Synthesis
Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate serves as a versatile building block in organic synthesis. The methyl ester functionality provides a reactive site for various transformations, including hydrolysis, transesterification, amidation, and reduction. These reactions can generate a diverse array of derivatives with modified properties and potential applications. For instance, hydrolysis of the methyl ester yields the corresponding carboxylic acid, which can then undergo coupling reactions with amines to form amide derivatives.
The fused heterocyclic core of this compound also offers opportunities for further functionalization through electrophilic or nucleophilic aromatic substitution reactions, depending on the electronic properties of the ring system. Additionally, the methyl group at position 2 could potentially undergo functionalization through radical chemistry or oxidation processes, providing access to more complex derivatives with enhanced structural diversity.
Analytical Reference Standard Applications
Comparative Analysis with Related Compounds
Structural Analogues in the Imidazo[1,2-a]pyrazine Family
Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate belongs to a broader family of imidazo[1,2-a]pyrazine derivatives that share the same heterocyclic core structure but differ in their substitution patterns. Comparing this compound with its structural analogues reveals important insights into the effects of specific functional groups on chemical properties and potential biological activities. For instance, variations in the position and nature of substituents on the imidazo[1,2-a]pyrazine scaffold can significantly impact molecular recognition by biological targets.
One closely related compound is the parent carboxylic acid, 2-methylimidazo[1,2-a]pyrazine-8-carboxylic acid, which differs only in the absence of the methyl group on the carboxylate functionality. This structural difference affects properties such as solubility, acidity, and lipophilicity, which are critical parameters in medicinal chemistry. The methyl ester generally exhibits enhanced lipophilicity compared to the free carboxylic acid, potentially leading to differences in membrane permeability and bioavailability in biological systems.
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